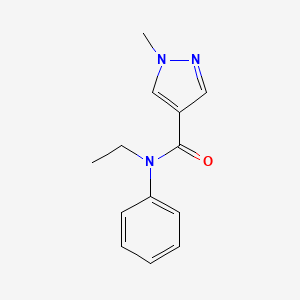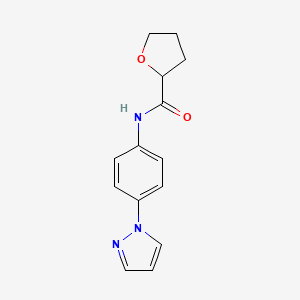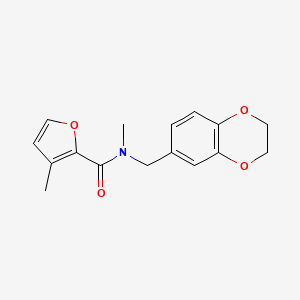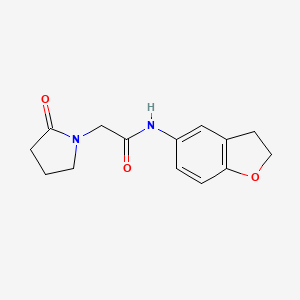
N-ethyl-1-methyl-N-phenylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-1-methyl-N-phenylpyrazole-4-carboxamide, also known as Etofenprox, is a synthetic insecticide that belongs to the pyrethroid class of chemicals. It is widely used in agriculture and public health to control a variety of pests, including mosquitoes, flies, and agricultural pests. Etofenprox has gained popularity due to its low toxicity to mammals and its effectiveness against a broad range of pests.
Wirkmechanismus
N-ethyl-1-methyl-N-phenylpyrazole-4-carboxamide works by disrupting the nervous system of insects, leading to paralysis and death. It binds to the sodium channels in the insect's nervous system, preventing the normal flow of sodium ions and disrupting the normal functioning of the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals, with no significant effects on the liver, kidneys, or other organs. However, it can cause skin irritation and other allergic reactions in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-1-methyl-N-phenylpyrazole-4-carboxamide has several advantages for use in laboratory experiments. It is highly effective against a wide range of pests, making it a useful tool for studying insect behavior and physiology. It is also relatively easy to apply and has a long residual effect, making it useful for long-term studies.
However, there are some limitations to the use of this compound in laboratory experiments. It can be expensive, and its effectiveness can be influenced by environmental factors such as temperature and humidity. Additionally, it can be toxic to some non-target organisms, such as bees and fish, making it important to use caution when applying it in the environment.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-1-methyl-N-phenylpyrazole-4-carboxamide. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of interest is the study of the long-term effects of this compound on insect populations and the environment. Finally, there is a need for more research on the potential use of this compound in public health, particularly in the control of mosquito-borne diseases such as malaria and dengue fever.
Conclusion:
This compound is a synthetic insecticide that has gained popularity due to its low toxicity to mammals and its effectiveness against a broad range of pests. It works by disrupting the nervous system of insects, leading to paralysis and death. While it has several advantages for use in laboratory experiments, there are also some limitations to its use, and caution should be exercised when applying it in the environment. There are several future directions for research on this compound, including the development of new formulations, the study of long-term effects, and the potential use in public health.
Synthesemethoden
N-ethyl-1-methyl-N-phenylpyrazole-4-carboxamide is synthesized by the reaction of 2-phenyl-3-methylbutyronitrile with ethyl diazoacetate in the presence of a copper catalyst. The resulting intermediate is then reacted with 4-chloropyrazole to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-ethyl-1-methyl-N-phenylpyrazole-4-carboxamide has been extensively studied for its insecticidal properties and its potential use in pest control. Several scientific studies have shown that this compound is highly effective against a variety of pests, including mosquitoes, flies, and agricultural pests. It has also been shown to have low toxicity to mammals, making it a safer alternative to other insecticides.
Eigenschaften
IUPAC Name |
N-ethyl-1-methyl-N-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-16(12-7-5-4-6-8-12)13(17)11-9-14-15(2)10-11/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJQETKLTFPLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![2-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7502553.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-methylpentan-1-one](/img/structure/B7502555.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B7502563.png)
![3-(1H-indol-3-yl)-2-[[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamoylamino]propanoic acid](/img/structure/B7502579.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-1H-indazole-7-carboxamide](/img/structure/B7502580.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7502584.png)


![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B7502603.png)


![4-Methyl-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B7502619.png)

